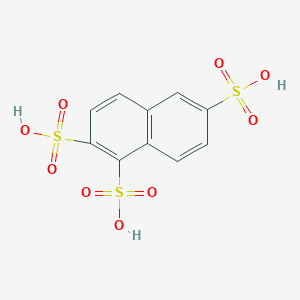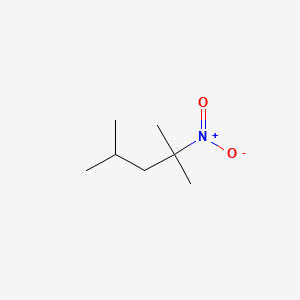
2,4-Dimethyl-2-nitropentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-2-nitropentane is an organic compound with the molecular formula C7H15NO2 It is a nitroalkane, characterized by the presence of a nitro group (-NO2) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethyl-2-nitropentane can be synthesized through the nitration of 2,4-dimethylpentane. The nitration process involves the substitution of a hydrogen atom with a nitro group using nitric acid. This reaction typically requires high temperatures and is conducted in the vapor phase .
Industrial Production Methods
Industrial production of this compound involves the nitration of hydrocarbons with nitric acid. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-2-nitropentane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkenes or nitroalkanes.
Reduction: The nitro group can be reduced to form amines.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium nitrite (NaNO2) and hydrochloric acid (HCl) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroalkenes or nitroalkanes.
Reduction: Amines.
Substitution: Various substituted nitro compounds.
Scientific Research Applications
2,4-Dimethyl-2-nitropentane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of high-energy materials and as an intermediate in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-2-nitropentane involves the interaction of the nitro group with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules and pathways. These interactions can lead to various biological effects, including changes in cellular signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
2-Nitropropane: Another nitroalkane with similar chemical properties.
2,4-Dimethylpentane: The parent hydrocarbon without the nitro group.
2,4-Dinitrophenol: A compound with two nitro groups attached to a benzene ring.
Uniqueness
2,4-Dimethyl-2-nitropentane is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its nitro group makes it reactive and suitable for various chemical transformations, distinguishing it from other similar compounds .
Properties
CAS No. |
597-45-5 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2,4-dimethyl-2-nitropentane |
InChI |
InChI=1S/C7H15NO2/c1-6(2)5-7(3,4)8(9)10/h6H,5H2,1-4H3 |
InChI Key |
JOTFJIBCIJGTAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-Diiodo-2-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13795346.png)
![2-[2-bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B13795350.png)
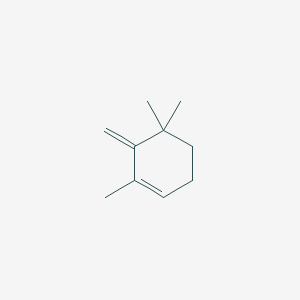
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-ethylphenyl)-](/img/structure/B13795356.png)
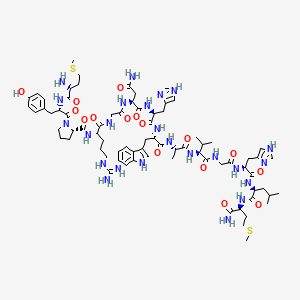
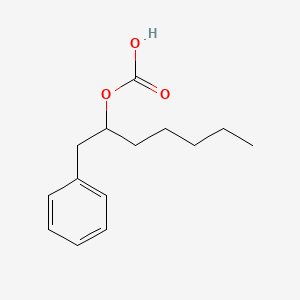
![N-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B13795371.png)
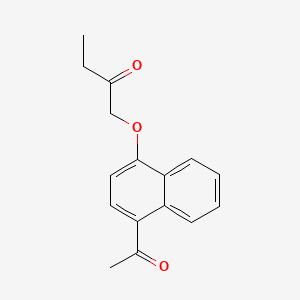
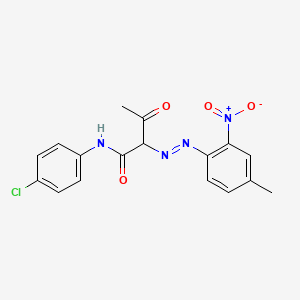
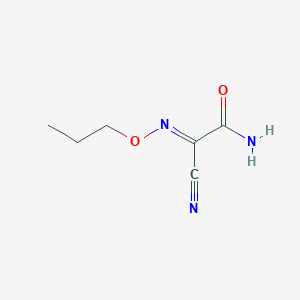
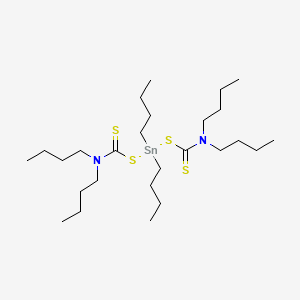
![8-[(1R,2R,5R)-2-(2-carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-8-oxooctanoic acid](/img/structure/B13795407.png)
